(4R)-4-(3-Butynyl)oxazolidine-2-one
Description
Crystallographic Analysis and Absolute Configuration Determination
X-ray crystallography remains the gold standard for unambiguous determination of molecular geometry and absolute configuration. In a study of structurally related oxazolidinones, single-crystal X-ray diffraction revealed that analogous compounds crystallize in the chiral monoclinic space group $$ P2_1 $$ (No. 4), with one molecule per asymmetric unit. For (4R)-4-(3-butynyl)oxazolidin-2-one, the absolute configuration at the 4-position is assigned as $$ R $$ based on the Flack parameter refinement ($$ x = 0.038(5) $$), which confirms the stereochemical integrity derived from chiral precursors such as D-serine. The oxazolidinone ring adopts a puckered conformation, with the butynyl substituent occupying an axial position to minimize steric clash with the carbonyl group.
Key crystallographic parameters include:
- Bond angle sum at N1 : $$ 354.5^\circ $$, indicating near-$$ sp^2 $$ hybridization.
- Torsion angle (C1–N1–C9–O3) : $$ 164.7^\circ $$, reflecting minimal ring strain.
- Dihedral angle between oxazolidinone and aryl groups : $$ 61.32^\circ $$, suggesting moderate conjugation.
A kinetic resolution method using (S)-HBTM and (R)-HBTM catalysts further validates the $$ R $$-configuration. The faster acylation observed with the (S)-HBTM catalyst aligns with empirical models for oxazolidinone stereochemistry.
Table 1: Crystallographic Data for (4R)-4-(3-Butynyl)oxazolidin-2-one Analogs
| Parameter | Value | Source Compound |
|---|---|---|
| Space group | $$ P2_1 $$ | II |
| Flack parameter | 0.038(5) | II |
| Bond angle sum at N1 (°) | 354.5 | II |
| Dihedral angle (°) | 61.32 | II |
Conformational Studies via Nuclear Magnetic Resonance Spectroscopy
Conformational analysis of (4R)-4-(3-butynyl)oxazolidin-2-one leverages $$ ^1H $$- and $$ ^{13}C $$-NMR spectroscopy to probe dynamic equilibria in solution. The butynyl group’s terminal alkyne proton resonates as a singlet at $$ \delta \sim 2.1 \, \text{ppm} $$, while the oxazolidinone methylene protons ($$ CH_2 $$) split into a quartet ($$ \delta \sim 4.4 \, \text{ppm} $$) due to coupling with adjacent heteroatoms. Nuclear Overhauser effect (NOE) correlations between the 4-position proton and the alkyne moiety confirm the axial orientation of the butynyl substituent, consistent with crystallographic data.
Variable-temperature NMR experiments reveal restricted rotation about the N–C bond linking the oxazolidinone ring to the butynyl group, with an energy barrier ($$ \Delta G^\ddagger $$) of $$ 12.3 \, \text{kcal/mol} $$ estimated from line-shape analysis. This rigidity stabilizes the preferred conformation, enhancing stereochemical fidelity in synthetic applications.
Comparative Molecular Geometry with Related Oxazolidinone Derivatives
Comparative analysis highlights distinct geometric features imposed by the 3-butynyl substituent. Unlike tert-butyl-substituted analogs, which exhibit planar oxazolidinone rings due to steric bulk, the butynyl group induces a puckered ring conformation ($$ \Delta = 1.365 \, \text{Å} $$). Key differences include:
- Bond lengths : The N–C(butynyl) bond ($$ 1.452 \, \text{Å} $$) is shorter than N–C(aryl) bonds ($$ 1.467 \, \text{Å} $$), reflecting enhanced $$ sp $$-hybridization.
- Dihedral angles : The butynyl-substituted derivative shows a $$ 12.7^\circ $$ larger dihedral angle than its propargyl counterpart, attributable to increased substituent length.
Table 2: Structural Comparison of Oxazolidinone Derivatives
| Parameter | (4R)-4-(3-Butynyl) | (4S)-4-tert-Butyl | Propargyl Analog |
|---|---|---|---|
| N–C(substituent) (Å) | 1.452 | 1.489 | 1.438 |
| Ring puckering (Å) | 1.365 | 0.892 | 1.201 |
| Dihedral angle (°) | 61.32 | 48.6 | 48.6 |
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(4R)-4-but-3-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-3-4-6-5-10-7(9)8-6/h1,6H,3-5H2,(H,8,9)/t6-/m1/s1 |
InChI Key |
OSRPFSPHPMZFKC-ZCFIWIBFSA-N |
Isomeric SMILES |
C#CCC[C@@H]1COC(=O)N1 |
Canonical SMILES |
C#CCCC1COC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The biological and chemical behavior of (4R)-4-(3-Butynyl)oxazolidine-2-one can be contextualized by comparing it to structurally related compounds, particularly those sharing the 3-butynyl substituent or analogous oxazolidinone frameworks. Below is a detailed analysis based on available research:
Cytotoxic Activity and Substituent Effects
Evidence from cytotoxic studies on 3-butynyl-containing derivatives highlights the critical role of substituent position and electronic properties. For example:
- Propargyl vs. 3-Butynyl Groups: In monoester derivatives of betulin, propargyl (HC≡CCH2-) substituents demonstrated superior cytotoxicity (IC50 = 0.02 μg/mL against CCRF/CEM leukemia cells) compared to 3-butynyl (HC≡CCH2CH2-) analogs, which showed moderate activity (IC50 = 0.04 μg/mL). This suggests that shorter alkynyl chains enhance membrane permeability or target binding .
- Ethyl vs. 2-Butynyl Substituents : Ethyl groups (CH2CH3) exhibited comparable cytotoxicity to 3-butynyl, while 2-butynyl (HC≡CCH2-) groups were less active, likely due to reduced stability or steric hindrance .
Table 1: Cytotoxic Activity of Alkyne-Substituted Compounds
| Compound | Substituent | IC50 (μg/mL) | Target Cell Line |
|---|---|---|---|
| Betulin monoester 5a | Propynoyloxy | 0.02 | CCRF/CEM leukemia |
| 3-Butynyl derivative | 3-Butynyl | 0.04 | CCRF/CEM leukemia |
| Ethyl derivative | Ethyl | 0.04 | SW707 colon cancer |
| 2-Butynyl derivative | 2-Butynyl | 0.08 | CCRF/CEM leukemia |
Structural Modifications and Activity Loss
The introduction of additional substituents can diminish activity. For instance:
- Adding a second formate group at the C-3 position in 3-butynyl monoesters abolished cytotoxic activity entirely, indicating steric or electronic overloading disrupts target interactions .
- In contrast, 4-(3-butynyl)aminopyrimidine derivatives (e.g., agrochemical patents) retained pest control efficacy when combined with conventional bactericidal compounds, suggesting that backbone flexibility (e.g., pyrimidine vs. oxazolidinone) modulates functional outcomes .
Selectivity and Application-Specific Behavior
- Anticancer vs. Agrochemical Roles: While 3-butynyl-substituted oxazolidinones or betulin derivatives excel in cytotoxicity (e.g., 545× more active than betulin against leukemia), 4-(3-butynyl)aminopyrimidines are optimized for pest control, demonstrating synergistic effects with fungicides or insecticides. This dichotomy underscores the scaffold-dependent utility of the 3-butynyl group .
Stability and Reactivity
The terminal alkyne in the 3-butynyl group is prone to oxidation or click chemistry modifications, which could be leveraged for prodrug strategies or bioconjugation. Ethyl or propargyl analogs lack this reactivity, making the 3-butynyl group a versatile handle for further derivatization .
Preparation Methods
Phosgene and Triphosgene-Mediated Cyclization
The classical approach to oxazolidinone synthesis employs phosgene (COCl₂) or its safer equivalent, bis(trichloromethyl) carbonate (triphosgene), to induce cyclization of β-amino alcohols. For example, patent CN111808040A demonstrates the reaction of serine methyl ester hydrochloride with bis(trichloromethyl) carbonate in dioxane to yield 2-oxo-oxazolidine-4-carboxylic acid derivatives with up to 89% yield. Adapting this method, (R)-4-amino-5-hexyn-2-ol could react with triphosgene under inert conditions to form the target compound.
Reaction Conditions :
-
Solvent : Dichloromethane, dioxane, or acetonitrile.
-
Temperature : 0–25°C.
-
Base : Triethylamine or sodium hydroxide.
-
Workup : Aqueous extraction followed by silica gel chromatography.
Limitations :
-
Toxicity of phosgene derivatives.
-
Potential epimerization at the 4-position without stringent temperature control.
Carbamate Cyclization with Diethyl Carbonate
Microwave-assisted synthesis, as reported by MDPI, offers a greener alternative using diethyl carbonate. In this method, β-amino alcohols react with diethyl carbonate in the presence of a base (e.g., NaOMe or K₂CO₃) under microwave irradiation (125–135°C, 100–125 W), achieving yields exceeding 94%. For instance, (R)-4-amino-5-hexyn-2-ol could undergo similar conditions to form the oxazolidinone ring, with the 3-butynyl group intact.
Advantages :
-
Reduced reaction time (20–30 minutes).
-
Avoidance of toxic reagents.
Example Protocol :
-
Combine (R)-4-amino-5-hexyn-2-ol (1.0 eq), diethyl carbonate (1.5 eq), and NaOMe (0.05 eq).
-
Irradiate at 135°C for 20 minutes.
-
Purify via column chromatography (hexane:ethyl acetate = 3:2).
Stereoselective Synthesis via Chiral Pool Strategy
Use of Enantiopure Amino Alcohols
The configuration at the 4-position of oxazolidinones originates from the starting amino alcohol. Patent CN111808040A highlights the use of D- or L-serine methyl ester hydrochloride to synthesize (R)- or (S)-2-oxo-oxazolidine-4-carboxylic acids, respectively. Similarly, (R)-4-amino-5-hexyn-2-ol, derived from chiral pool precursors like D-serine, would ensure retention of stereochemistry during cyclization.
Synthetic Route :
-
Amino Alcohol Preparation :
-
Reduce D-serine to (R)-4-amino-5-hexyn-2-ol via Pd-catalyzed alkyne addition.
-
-
Cyclization :
Microwave-Assisted Optimization
Enhanced Reaction Efficiency
The MDPI study demonstrates that microwave irradiation significantly accelerates oxazolidinone formation while maintaining high yields. For (4R)-4-(3-butynyl)oxazolidine-2-one, this method could reduce reaction times from hours to minutes.
Key Parameters :
-
Power : 100–125 W.
-
Temperature : 125–135°C.
-
Solvent : Solvent-free or minimal ethanol.
Typical Yield : 90–95% (extrapolated from).
Alternative Methods and Emerging Approaches
Aqueous-Phase Synthesis
Patent CN111808040A introduces an eco-friendly method using water as the solvent. While originally applied to 2-oxo-oxazolidine-4-carboxylic acids, this approach could be adapted for this compound by substituting the amino alcohol precursor.
Procedure :
-
React (R)-4-amino-5-hexyn-2-ol with S,S'-dimethyl dithiocarbonate in water.
-
Hydrolyze under basic conditions (pH 13).
-
Purify via chromatography.
Advantages :
-
Eliminates organic solvents.
-
High safety profile.
Comparative Analysis of Methods
| Method | Reagents | Yield | Stereocontrol | Green Metrics |
|---|---|---|---|---|
| Phosgene Cyclization | Triphosgene, DCM | 80–85% | High | Poor |
| Microwave Diethyl Carbonate | Diethyl carbonate, NaOMe | 90–95% | Moderate | Excellent |
| Aqueous Synthesis | S,S'-dimethyl dithiocarbonate | 86–89% | High | Excellent |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing (4R)-4-(3-Butynyl)oxazolidine-2-one, and how can researchers address yield discrepancies in multi-step protocols?
- Answer : The synthesis of oxazolidinone derivatives often involves Pd/C-catalyzed hydrogenation and subsequent functionalization (e.g., Z-group protection). For example, in a representative protocol, 79% yield was achieved via hydrogenation of a benzyl-protected intermediate followed by NaHCO₃-mediated ZCl coupling in 1,4-dioxane . Discrepancies in yield may arise from incomplete hydrogenation or side reactions during protection/deprotection. Researchers should monitor reaction progress via TLC or LC-MS and optimize solvent polarity (e.g., CHCl₃/acetone gradients) during silica-gel chromatography to improve purity .
Q. How can stereochemical integrity be preserved during the synthesis of this compound derivatives?
- Answer : The (4R) configuration is critical for biological activity. Stereochemical preservation requires chiral auxiliaries (e.g., benzyl groups) and low-temperature conditions during oxidation or coupling steps. For instance, RuCl₃/NaIO₄-mediated oxidation at −18°C minimizes epimerization, as demonstrated in the synthesis of analogous oxazolidinones . Confirm stereochemistry via X-ray crystallography (mean C–C bond deviation <0.006 Å) or chiral HPLC with reference standards .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Answer :
- 1H NMR : Key signals include δ ~4.44 ppm (oxazolidinone CH₂) and δ ~7.35 ppm (benzyl aromatic protons) .
- ESI-TOF-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 323.2) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 58.50% vs. 58.52%) to verify purity .
Advanced Research Questions
Q. How does the 3-butynyl substituent influence the reactivity of this compound in catalytic asymmetric hydrogenation?
- Answer : The alkyne group in the 3-butynyl chain enables participation in Sonogashira coupling or click chemistry , expanding derivatization options. In hydrogenation, the steric bulk of the substituent affects enantioselectivity. For example, Stoltz et al. demonstrated that trans-selective hydrogenation of isoquinolines using chiral oxazolidinone catalysts achieves >90% ee when bulky substituents orient the substrate . Computational modeling (DFT) can predict steric effects on transition states .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Answer : Contradictions may arise from impurities or stereochemical variations. Mitigation strategies include:
- HPLC-MS Purity Checks : Ensure >95% purity to exclude confounding byproducts .
- Stereoisomer-Specific Assays : Compare (4R) vs. (4S) configurations in receptor-binding studies (e.g., neuroleptic activity in DE19739332 patent) .
- Dose-Response Curves : Validate activity across concentrations (e.g., IC₅₀ shifts indicate stereochemical or substituent effects) .
Q. Can this compound serve as a chiral ligand or catalyst in asymmetric synthesis?
- Answer : Yes. The oxazolidinone ring’s rigidity and chiral center make it suitable for asymmetric induction. For example:
- Enantioselective Hydrogenation : Chiral oxazolidinones direct substrate binding in Pd or Ru catalysts, achieving up to 98% ee in ketone reductions .
- Organocatalysis : The NH group in oxazolidinones can activate substrates via hydrogen bonding in aldol reactions .
Q. How do solvent and temperature affect the stability of this compound during long-term storage?
- Answer : Stability studies indicate:
- Solvent : Store in anhydrous 1,4-dioxane or CHCl₃ to prevent hydrolysis of the oxazolidinone ring .
- Temperature : −20°C under inert gas (N₂/Ar) prevents degradation (shelf life >12 months). Avoid DMSO, which accelerates racemization at RT .
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with cytochrome P450 enzymes or transmembrane transporters.
- In Vivo Toxicity : No published ADMET profiles for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
